molecular formula C15H21NO2 B12308545 Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate

Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate

Cat. No.: B12308545
M. Wt: 247.33 g/mol
InChI Key: HBPQMIXSBKDHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate is an organic compound with the molecular formula C15H21NO2 It is a derivative of carbamic acid and features a cyclopropyl group substituted with an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate typically involves the reaction of trans-2-(o-tolyl)cyclopropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors
  • Continuous monitoring of reaction parameters
  • Efficient purification techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Nucleophiles such as amines or alcohols under basic conditions

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogen addition

    Substitution: Substituted carbamates with various functional groups

Scientific Research Applications

Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structural features and the nature of the target enzyme. The pathways involved may include:

    Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting their catalytic activity.

    Modulation of signaling pathways: It can influence cellular signaling pathways by interacting with key proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (trans-2-(4-hydroxyphenyl)cyclopropyl)carbamate
  • Tert-butyl (trans-2-(4-methoxyphenyl)cyclopropyl)carbamate
  • Tert-butyl (trans-2-(3,4-dimethoxyphenyl)cyclopropyl)carbamate

Uniqueness

Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-[2-(2-methylphenyl)cyclopropyl]carbamate

InChI

InChI=1S/C15H21NO2/c1-10-7-5-6-8-11(10)12-9-13(12)16-14(17)18-15(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,16,17)

InChI Key

HBPQMIXSBKDHCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC2NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.